CCT241533 is a potent and selective inhibitor of checkpoint kinase 2 (CHK2) [, , , , ]. It is classified as a small molecule kinase inhibitor and serves as a valuable tool in scientific research to investigate the role of CHK2 in various cellular processes, particularly in the context of DNA damage response and cancer cell survival [, , , , ].
Further investigation of CCT241533 in combination therapies: Preclinical studies suggest promising synergistic effects when CCT241533 is combined with PARP inhibitors [, ]. Future research should focus on evaluating the efficacy and safety of this combination therapy in clinical trials for various cancer types.
Exploring the potential of CCT241533 in overcoming drug resistance: Research indicates that CCT241533 can reverse tamoxifen resistance in breast cancer []. Further research is needed to determine if CCT241533 can overcome resistance to other therapies in various cancers.
Developing more potent and selective CHK2 inhibitors: While CCT241533 is a potent CHK2 inhibitor, developing analogs with improved potency, selectivity, and pharmacokinetic properties could further enhance its therapeutic potential [].
CCT241533 was synthesized as part of research aimed at identifying effective inhibitors of CHK2. It is classified as a small molecule inhibitor and falls under the category of kinase inhibitors, specifically targeting the CHK2 signaling pathway involved in DNA damage response and cell cycle regulation.
The synthesis of CCT241533 involves several key steps, starting from the optimization of lead compounds identified through high-throughput screening. The final synthetic route includes various organic reactions such as coupling reactions, cyclization, and purification processes. The compound's synthesis was optimized to enhance its potency and selectivity for CHK2 over other kinases.
CCT241533 has a well-defined molecular structure characterized by its ability to bind selectively to the ATP-binding site of CHK2. The compound features a quinazoline core with various substituents that contribute to its binding affinity.
CCT241533 primarily acts through competitive inhibition of CHK2 activity. In vitro assays demonstrate that it significantly reduces CHK2-mediated phosphorylation events in response to DNA damage signals.
The mechanism by which CCT241533 exerts its effects involves several steps:
CCT241533 exhibits several notable physical and chemical properties:
CCT241533 has significant potential applications in cancer research and therapy:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: